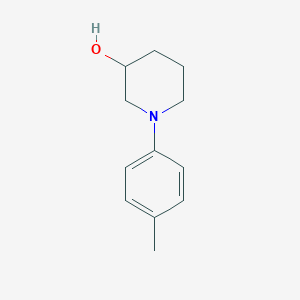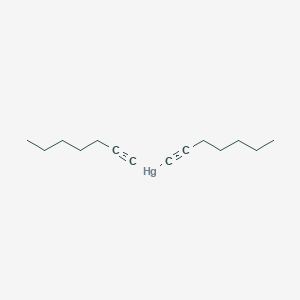
N-p-Tolylpiperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-p-Tolylpiperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom this compound is characterized by the presence of a p-tolyl group attached to the nitrogen atom and a hydroxyl group at the third position of the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-p-Tolylpiperidin-3-ol typically involves the reaction of p-toluidine with 3-hydroxypiperidine under specific conditions. One common method includes the use of a nickel catalyst to facilitate the reaction. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an appropriate solvent, such as ethanol. The reaction mixture is heated to a specific temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-p-Tolylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of p-tolylpiperidin-3-one.
Reduction: Formation of various reduced derivatives of this compound.
Substitution: Formation of substituted p-tolylpiperidin-3-ol derivatives.
Wissenschaftliche Forschungsanwendungen
N-p-Tolylpiperidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Wirkmechanismus
The mechanism of action of N-p-Tolylpiperidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group at the third position of the piperidine ring plays a crucial role in its activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular pathways and targets may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: The parent compound of N-p-Tolylpiperidin-3-ol, widely used in organic synthesis.
N-acylpiperidine: Contains an acyl group instead of a p-tolyl group, with different chemical properties.
Uniqueness
This compound is unique due to the presence of both a p-tolyl group and a hydroxyl group, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
1-(4-methylphenyl)piperidin-3-ol |
InChI |
InChI=1S/C12H17NO/c1-10-4-6-11(7-5-10)13-8-2-3-12(14)9-13/h4-7,12,14H,2-3,8-9H2,1H3 |
InChI-Schlüssel |
ZHPHKTWTILFZOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CCCC(C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14127996.png)
![2-(4-chlorophenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid](/img/structure/B14128000.png)



![3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one](/img/structure/B14128024.png)
![4-[[3-(trifluoroMethyl)phenyl]Methylene]piperidine, hydrochloride](/img/structure/B14128028.png)

![(2S)-3-methyl-2-[pentanoyl-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B14128044.png)
![ethyl [(2E)-2-{[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B14128060.png)
